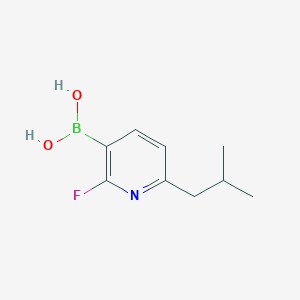
Acetic acid, dichloromethoxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, dichloromethoxy-, methyl ester is a chemical compound with the molecular formula C4H6Cl2O3. It is an ester derivative of acetic acid, where two chlorine atoms and one methoxy group are attached to the acetic acid backbone. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloromethoxy-, methyl ester typically involves the esterification of dichloromethoxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
化学反应分析
Types of Reactions
Acetic acid, dichloromethoxy-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce dichloromethoxyacetic acid and methanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate reaction conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxylamine or ammonia.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dichloromethoxyacetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
科学研究应用
Acetic acid, dichloromethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of acetic acid, dichloromethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems, releasing dichloromethoxyacetic acid and methanol. The released dichloromethoxyacetic acid can then interact with cellular components, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Acetic acid, methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of dichloromethoxy.
Acetic acid, dichloro-, methyl ester: Similar structure but without the methoxy group.
Acetic acid, ethoxy-, methyl ester: Similar ester structure but with an ethoxy group.
Uniqueness
Acetic acid, dichloromethoxy-, methyl ester is unique due to the presence of both dichloro and methoxy groups, which impart distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable in specific chemical reactions and industrial applications.
属性
分子式 |
C4H6Cl2O3 |
|---|---|
分子量 |
172.99 g/mol |
IUPAC 名称 |
methyl 2-(dichloromethoxy)acetate |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
InChI 键 |
CYOYPBKFQMTFJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


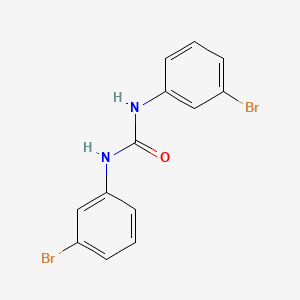


![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
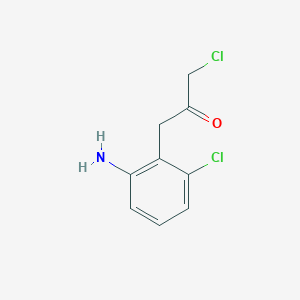

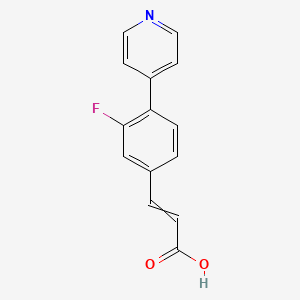
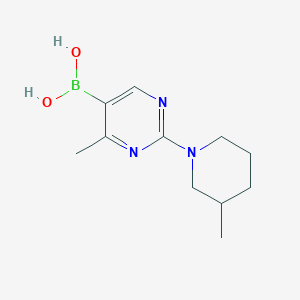
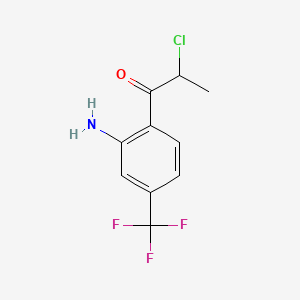
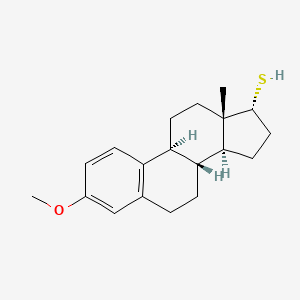
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
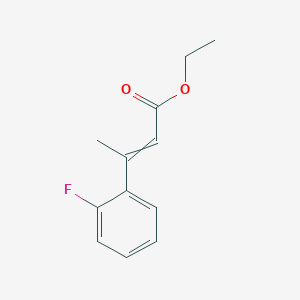
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
